![molecular formula C24H24N2O3S B6581375 2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide CAS No. 1207036-81-4](/img/structure/B6581375.png)
2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide
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Overview
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It is a basic unit in biologically active compounds and is used in industrial chemistry and material science . Benzamide is an amide derivative of benzoic acid, featuring an amide functional group (-CONH2) attached to a phenyl group .
Scientific Research Applications
Computational Chemistry
Theoretical calculations play a crucial role in understanding the compound’s electronic structure, stability, and reactivity. Quantum chemical methods predict its properties, such as molecular orbitals, bond lengths, and charge distribution. Researchers use computational tools to guide experimental design and explore its potential applications.
For additional details, you can refer to the following sources:
Mechanism of Action
properties
IUPAC Name |
2-methoxy-N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-29-20-12-5-2-9-17(20)22(27)25-18-10-3-4-11-19(18)26-23(28)24(14-6-7-15-24)21-13-8-16-30-21/h2-5,8-13,16H,6-7,14-15H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADFRVKNVPYUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide |
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